molecular formula C5H4Cl2FN3 B13607693 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

Cat. No.: B13607693
M. Wt: 196.01 g/mol
InChI Key: BITGVFDBOSXYRI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H4Cl2FN3. It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and hydrazine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine typically involves the introduction of the hydrazine group to a pre-functionalized pyridine ring. One common method involves the reaction of 2,6-dichloro-3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium, copper catalysts for coupling reactions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazine group allows it to form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is unique due to the presence of both chlorine and fluorine atoms, as well as the hydrazine group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H4Cl2FN3

Molecular Weight

196.01 g/mol

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H4Cl2FN3/c6-4-2(8)1-3(11-9)5(7)10-4/h1,11H,9H2

InChI Key

BITGVFDBOSXYRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)NN

Origin of Product

United States

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